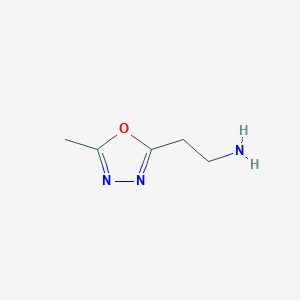
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is a synthetic organic compound with a complex structure that includes a cyano group, a phenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of heterocyclic compounds .
Scientific Research Applications
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The cyano and carboxamide groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes and proteins, thereby inhibiting their activity . This mechanism is particularly important in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-4-phenylbutan-2-yl)acetamide: Similar structure but lacks the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)thioamide: Contains a sulfur atom instead of an oxygen atom in the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)benzamide: Features a benzene ring instead of the oxane ring.
Uniqueness
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is unique due to the presence of the oxane ring, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(13-18,11-10-14-7-3-2-4-8-14)19-16(20)15-9-5-6-12-21-15/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZQYQJFYEEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)



![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)




![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)


